

4-Amino-1-naphthol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-1-naphthol

Cat. No.: B040241

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for **4-Amino-1-naphthol** and its common salt, **4-Amino-1-naphthol** hydrochloride. It is intended to serve as a technical resource for laboratory personnel and professionals in drug development to ensure safe usage and mitigate potential risks.

Chemical Identification and Properties

4-Amino-1-naphthol and its hydrochloride salt are organic compounds used in various chemical syntheses.^[1] The hydrochloride salt is more commonly used in laboratory settings due to its solubility in water.^{[1][2]}

Property	4-Amino-1-naphthol	4-Amino-1-naphthol Hydrochloride
Synonyms	4-Amino-1-naphthalenol, 4-hydroxy- α -naphthylamine	1-Amino-4-naphthol hydrochloride, 4-aminonaphthalen-1-ol hydrochloride
CAS Number	2834-90-4[2]	5959-56-8[3][4][5]
Molecular Formula	C ₁₀ H ₉ NO[2]	C ₁₀ H ₉ NO·HCl[4][6]
Molecular Weight	159.18 g/mol [2][7]	195.65 g/mol [4][5]
Appearance	Needles, which can acquire a violet discolouration on storage[2]	Grey to brown or purple powder/crystalline solid[1][6][8]
Solubility	Sparingly soluble in water, soluble in alcohol[2]	Soluble in water and alcohol[1]
Melting Point	Not readily available	273 °C (decomposes)[5][9]

Hazard Identification and Classification

4-Amino-1-naphthol hydrochloride is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation[3][4][6][10]
Serious Eye Damage/Eye Irritation	2 / 2A	H319: Causes serious eye irritation[3][4][6][10]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation[3][4][6][10]

Signal Word: Warning[4][5][6]

Hazard Pictogram:

- alt text

(GHS07)[4]

Toxicological Data

Specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) for **4-Amino-1-naphthol** or its hydrochloride salt, are not readily available in the reviewed literature.[6][8][11] However, it is classified as harmful if swallowed, in contact with skin, or inhaled, and is irritating to the eyes, respiratory system, and skin.[12][13]

The toxicity of the parent compound, 1-naphthol, is thought to be mediated by its metabolic conversion to reactive intermediates like 1,2- and 1,4-naphthoquinone.[14] These metabolites can deplete intracellular glutathione (GSH) and covalently bind to cellular macromolecules, leading to cytotoxicity.[14] A similar mechanism may contribute to the toxicity of **4-Amino-1-naphthol**.

Caption: Potential metabolic activation pathway leading to cytotoxicity.

Safety and Handling Precautions

Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[6][8][15]
- Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][16]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][16]

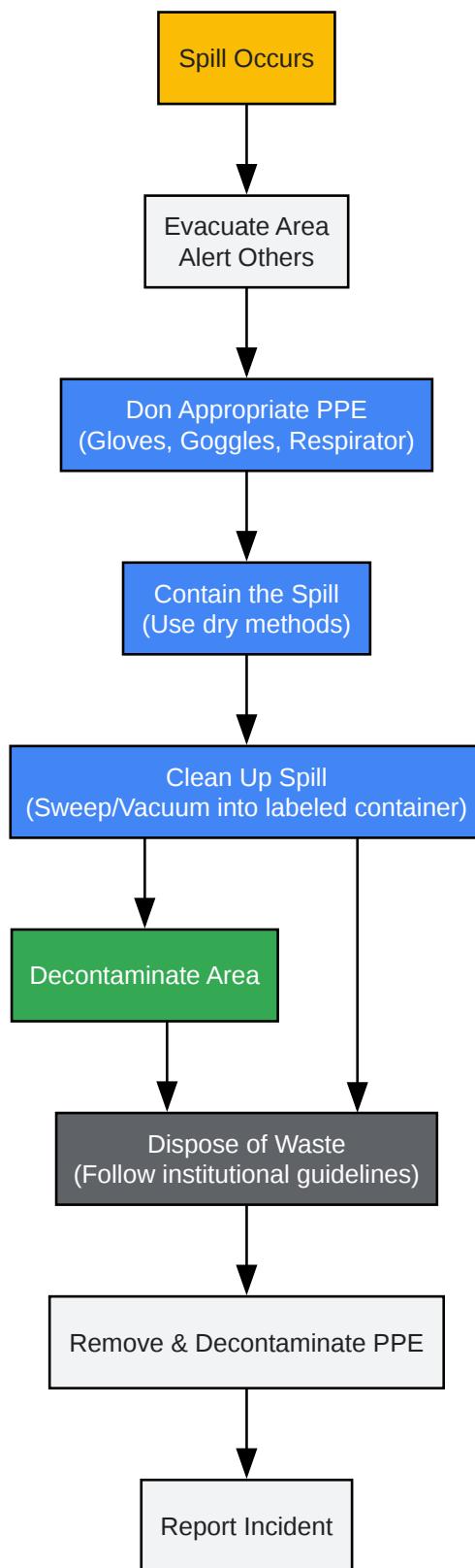
- Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing, such as a lab coat or coveralls, to prevent skin contact.[8][16][17]
- Respiratory Protection: If engineering controls are insufficient or for high-dust conditions, use a NIOSH/MSHA-approved respirator (such as a dust mask type N95) following a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[5][8][9]

Handling and Storage

- Handling: Avoid all personal contact, including inhalation of dust.[15] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in handling areas.[15] Minimize dust generation and accumulation.[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][15] Keep away from incompatible materials such as strong oxidizing agents.[6][8] The compound may be light-sensitive.[17][18]

Emergency Procedures

First Aid Measures


- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8][16]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[6][8][16]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8][16]
- Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8][16]

Firefighting Measures

- Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][8][16]
- Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride may be generated by thermal decomposition.[6][8][16]
- Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8][16]

Accidental Release Measures

- Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.2). Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes.[6][15][16]
- Containment and Cleanup: Use dry cleanup procedures to avoid generating dust.[15] Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6][8] [15] Wash the spill area and prevent runoff into drains.[15]

[Click to download full resolution via product page](#)

Caption: Workflow for handling an accidental spill of **4-Amino-1-naphthol**.

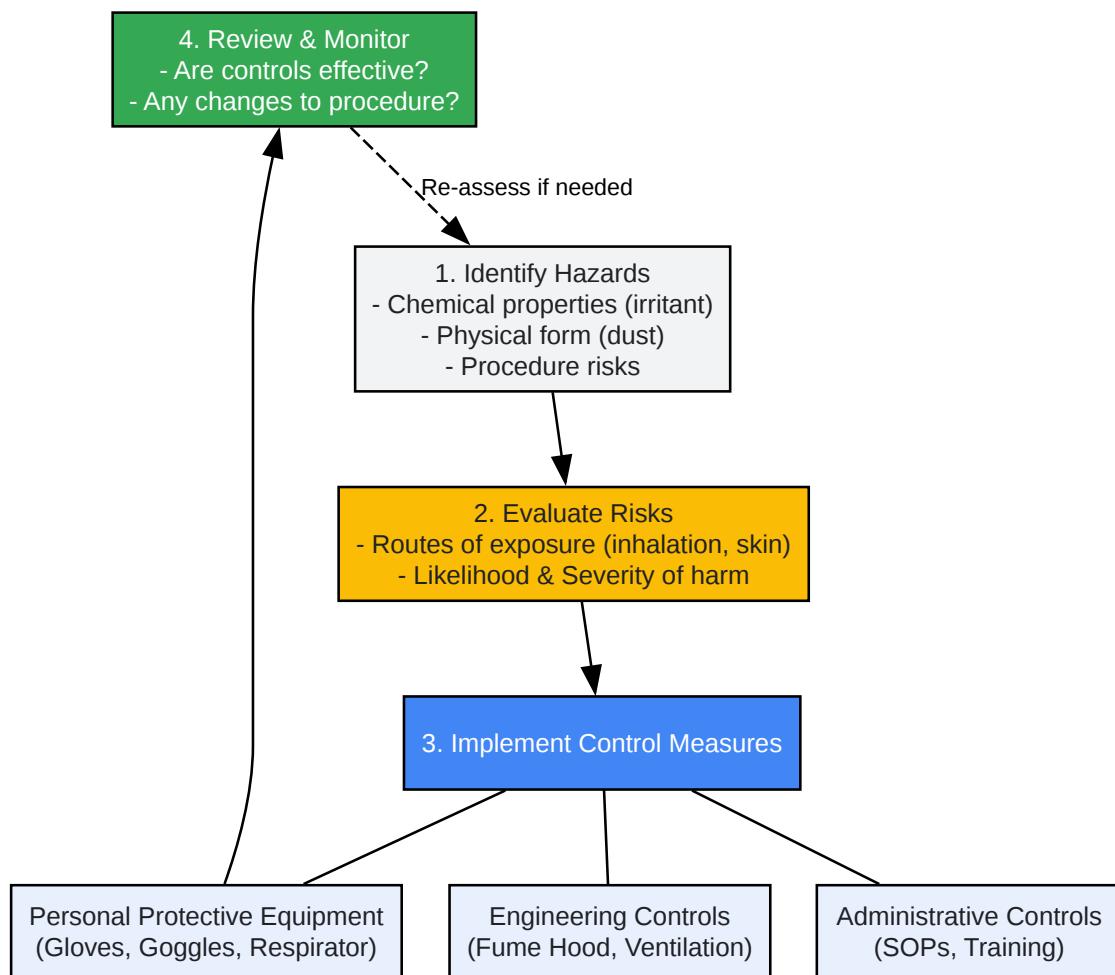
Experimental Protocols for Hazard Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the skin and eye irritation potential of chemicals.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.[\[2\]](#)[\[8\]](#)[\[17\]](#)[\[19\]](#)

- Principle: A single dose of the test substance (0.5 g for solids) is applied to a small area of the skin (approx. 6 cm²) of an experimental animal, typically an albino rabbit.[\[17\]](#) Untreated skin serves as a control.[\[8\]](#)
- Procedure:
 - Prior to in vivo testing, a weight-of-the-evidence analysis of existing data is performed. In vitro tests are recommended to minimize animal testing.[\[8\]](#)
 - The substance is applied to the skin for a 4-hour exposure period.[\[17\]](#)
 - After exposure, the substance is removed.[\[17\]](#)
 - The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[\[8\]](#)
 - Observations may continue for up to 14 days to assess the reversibility of the effects.[\[8\]](#) [\[17\]](#)
- Classification: The substance is considered an irritant if responses persist at the end of the observation period.[\[2\]](#)


OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to evaluate the potential of a substance to cause eye irritation or serious eye damage.[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[9\]](#)[\[15\]](#)

- Principle: A single dose of the test substance (0.1 g for solids) is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[6] The other eye serves as a control.
- Procedure:
 - A sequential testing strategy is strongly recommended, starting with in vitro and ex vivo tests to predict corrosion/irritation and reduce animal use.[3][15] If a substance is a known skin corrosive, it is assumed to be an eye corrosive without further testing.[15]
 - The test is initially performed on a single animal.[15]
 - The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[6]
 - The observation period can extend up to 21 days to assess the reversibility of any damage.[4]
 - The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[15]
- Classification: The severity and reversibility of the observed lesions determine the classification of the substance.

Laboratory Risk Assessment

A thorough risk assessment should be conducted before any new experiment involving **4-Amino-1-naphthol**.

[Click to download full resolution via product page](#)

Caption: A standard workflow for conducting a chemical risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 5. episkin.com [episkin.com]
- 6. oecd.org [oecd.org]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-Amino-1-naphthol hydrochloride | C10H10CINO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. Mechanisms of toxic injury to isolated hepatocytes by 1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
- 18. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 19. oecd.org [oecd.org]
- To cite this document: BenchChem. [4-Amino-1-naphthol: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040241#4-amino-1-naphthol-safety-and-handling-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com